N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S/c24-17(13-8-9-15(27-13)23(25)26)20-16-10-4-3-6-11(10)21-22(16)18-19-12-5-1-2-7-14(12)28-18/h1-2,5,7-9H,3-4,6H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZCERKTSLKTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzo[d]thiazole moiety followed by cyclization to form the tetrahydrocyclopenta[c]pyrazole structure. The nitrofuran and carboxamide functionalities are introduced through acylation and nitration reactions.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing the benzothiazole core have demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis . The compound may exhibit similar properties due to its structural similarities with other active benzothiazole derivatives.
Antitumor Activity
Benzothiazole derivatives have been identified as potential anticancer agents. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The presence of the nitrofuran group is hypothesized to enhance these activities by promoting reactive oxygen species (ROS) generation.
The biological activity of this compound may involve multiple pathways:
- Inhibition of Kinases : Similar compounds have shown to inhibit JNK and other kinases associated with inflammatory responses and cancer progression .
- Antioxidant Properties : Some derivatives exhibit ROS scavenging activity, which may contribute to their protective effects against oxidative stress in cells .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the benzothiazole or furan rings significantly influence biological activity. For instance:
- Substituents at specific positions can enhance potency against target enzymes or receptors.
- The presence of electron-withdrawing groups (like nitro) has been correlated with increased activity against certain pathogens .
Case Studies
- Antitubercular Activity : A study evaluated various benzothiazole derivatives against M. tuberculosis, revealing that certain substitutions led to enhanced inhibitory concentrations compared to standard drugs .
- Anticancer Efficacy : Another research focused on the anticancer potential of similar compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of nitrofuran moieties has been linked to enhanced cytotoxicity against various cancer cell lines due to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Induces apoptosis |
| Compound B | HeLa (Cervical) | 15 | ROS generation |
| N-(2-(benzo[d]thiazol-2-yl)-...) | A549 (Lung) | 12 | Apoptosis and necrosis |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Compounds with similar benzothiazole structures have demonstrated the ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. In animal models, these compounds have improved motor functions and reduced oxidative damage in the brain .
Antimicrobial Activity
The nitrofuran component of N-(2-(benzo[d]thiazol-2-yl)-...) is known for its broad-spectrum antimicrobial activity. Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| P. aeruginosa | 16 µg/mL |
Organic Electronics
The unique electronic properties of compounds like N-(2-(benzo[d]thiazol-2-yl)-...) make them suitable candidates for organic electronic applications. Their ability to act as electron donors or acceptors can be harnessed in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research has shown promising results in enhancing the efficiency of devices when these compounds are incorporated into the active layers .
Case Study 1: Anticancer Research
A study conducted on a series of benzo[d]thiazole derivatives, including N-(2-(benzo[d]thiazol-2-yl)-...), revealed that these compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of mitochondrial dysfunction and activation of caspase pathways .
Case Study 2: Neuroprotection in Parkinson’s Disease
In a model of Parkinson’s disease, a related compound demonstrated significant neuroprotective effects by reducing nNOS activity and subsequently lowering levels of neurotoxic agents such as glutamate. Behavioral assessments showed improved motor coordination in treated animals compared to controls .
Comparison with Similar Compounds
Table 1: Core Structural Features and Functional Groups
Key Observations :
- The target compound uniquely combines a benzo[d]thiazole and a cyclopenta-fused pyrazole, distinguishing it from analogs like 2d (imidazopyridine) and Compound 74 (simple thiazole).
- Compound 74’s pyrrolidin-1-yl and methoxy groups highlight the diversity of substituents achievable on thiazole cores, though these lack the fused polycyclic complexity of the target compound .
Analysis :
- demonstrates that HATU/DIPEA systems in N,N'-DMF at 50°C can achieve >95% purity post-HPLC, suggesting this as a viable route for the target compound’s synthesis .
Physical and Spectroscopic Properties
Table 3: Physical and Analytical Data
Insights :
- HRMS validation in both 2d and Compound 74 highlights its critical role in confirming molecular identity for complex heterocycles .
Discussion of Functional Group Implications
- Amide Linkers: Present in all compared compounds, amide bonds enhance solubility and serve as hydrogen-bond donors/acceptors, critical for target engagement .
- Heterocyclic Diversity : The benzo[d]thiazole in the target may offer superior π-π stacking compared to 2d’s imidazopyridine or Compound 74’s simple thiazole, impacting pharmacokinetics .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation of benzo[d]thiazole-2-amine with cyclopenta[c]pyrazole precursors under acidic conditions.
- Acylation of the intermediate with 5-nitrofuran-2-carboxylic acid chloride in anhydrous DMF.
To optimize yield, use statistical experimental design (e.g., factorial design) to test variables like temperature (80–120°C), solvent polarity, and catalyst loading (e.g., DCC/DMAP). Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR spectroscopy : Analyze , , and 2D (HSQC, HMBC) spectra to verify connectivity of the benzothiazole, cyclopentapyrazole, and nitrofuran moieties.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline) and validate bond lengths/angles .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans). Include pH-controlled environments to assess activity stability .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR, Topoisomerase II) to predict binding affinity.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity using descriptors like logP, polar surface area, and H-bond donors.
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to simulate reaction mechanisms and identify energy barriers .
Q. How can contradictory data on pH-dependent antimicrobial activity be resolved?
- Experimental replication : Test activity across pH 5–8 using buffered media.
- Mechanistic studies : Measure membrane permeability (via fluorescent dyes) and ROS generation to determine pH-sensitive modes of action.
- Structural analogs : Compare activity of nitrofuran vs. non-nitrated derivatives to isolate pH effects on the nitro group .
Q. What strategies mitigate metabolic instability of the nitrofuran moiety in vivo?
- Prodrug design : Mask the nitro group with enzymatically cleavable protectors (e.g., ester linkages).
- Isosteric replacement : Substitute nitrofuran with bioisosteres (e.g., nitroimidazole) while retaining redox activity.
- Microsomal assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .
Q. How can heterogeneous catalysis improve scalability of the synthesis?
- Solid-supported reagents : Employ polymer-bound DCC or immobilized lipases for acylation to simplify purification.
- Flow chemistry : Optimize continuous-flow reactors for high-throughput synthesis, minimizing side reactions (e.g., nitrofuran decomposition) .
Methodological Notes
- Data interpretation : Cross-validate biological results with orthogonal assays (e.g., apoptosis markers for anticancer claims).
- Controlled experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for nitroreductase activity in anaerobic conditions .
- Ethical compliance : Follow OECD guidelines for preclinical toxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
